molecular formula C16H22F3N3O2 B2970436 2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2201785-09-1

2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2970436
CAS RN: 2201785-09-1
M. Wt: 345.366
InChI Key: KFFAFJOSPGCOOO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.366. Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved data .

Scientific Research Applications

Synthesis Techniques

A study by Khlebnikov et al. (2018) explored the synthesis of trifluoromethyl-substituted aminopyrroles, which are structurally related to the specified chemical. This research utilized a trifluoromethyl-containing building block similar to the chemical for the preparation of these compounds (Khlebnikov et al., 2018).

Piperidine and Pyrrolidine Synthesis

Boto et al. (2001) described a new synthesis of 2,3-disubstituted pyrrolidines and piperidines, which are relevant to the chemical structure . This process involved oxidative decarboxylation-beta-iodination of alpha-amino acids (Boto et al., 2001).

Heterocyclic Synthesis

Yamazaki et al. (1971) conducted a study on the synthesis of zwitterionic pyridazine derivatives, starting with ethyl 2-piperidine-carboxylate, which shares similarities with the chemical in focus (Yamazaki et al., 1971).

Novel Synthesis Methods

Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to the chemical (Smaliy et al., 2011).

Enamines in Heterocyclic Synthesis

Darwish et al. (2011) explored the preparation of enamine derivatives and synthesized new pyridazinone derivatives, which are relevant to the structure of the chemical in focus (Darwish et al., 2011).

Metabolism and Pharmacokinetics

Gong et al. (2010) conducted a study on the metabolism of a novel antineoplastic tyrosine kinase inhibitor, flumatinib, which includes a structure similar to the compound . This study provides insights into the metabolic pathways and pharmacokinetics of such compounds (Gong et al., 2010).

properties

IUPAC Name

2-[[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c17-16(18,19)14(23)10-21-6-4-11(5-7-21)9-22-15(24)8-12-2-1-3-13(12)20-22/h8,11,14,23H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFAFJOSPGCOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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